Cas no 86579-43-3 (N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine)
![N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine structure](https://www.kuujia.com/scimg/cas/86579-43-3x500.png)
86579-43-3 structure
Product name:N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine Chemical and Physical Properties
Names and Identifiers
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- N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
- 1-N,4-N-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
- 86579-43-3
- EINECS 289-254-3
- N~1~,N~4~-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
- DTXSID401006938
- NS00064783
- N,N'-Bis(4-(1-phenylethyl)phenyl)benzene-1,4-diamine
- RKMNUEMCLJPQJD-UHFFFAOYSA-N
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- Inchi: InChI=1S/C34H32N2/c1-25(27-9-5-3-6-10-27)29-13-17-31(18-14-29)35-33-21-23-34(24-22-33)36-32-19-15-30(16-20-32)26(2)28-11-7-4-8-12-28/h3-26,35-36H,1-2H3
- InChI Key: RKMNUEMCLJPQJD-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)C(C)C5=CC=CC=C5
Computed Properties
- Exact Mass: 468.256549029g/mol
- Monoisotopic Mass: 468.256549029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 36
- Rotatable Bond Count: 8
- Complexity: 543
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.1Ų
- XLogP3: 9.5
N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine Related Literature
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
86579-43-3 (N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine) Related Products
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